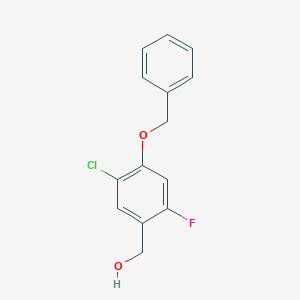
(4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol is an organic compound with a complex structure that includes a benzyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors One common method involves the benzyloxylation of a phenol derivative, followed by chlorination and fluorination reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the benzyloxy group or to convert the methanol group to a methyl group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4-(Benzyloxy)-5-chloro-2-fluorophenyl)aldehyde or (4-(Benzyloxy)-5-chloro-2-fluorophenyl)carboxylic acid.
Aplicaciones Científicas De Investigación
(4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The pathways involved can include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Benzyloxy)-2-hydroxybenzaldehyde): This compound has a similar benzyloxy group but differs in the position and type of substituents.
(4-(Benzyloxy)-3-methoxybenzyl alcohol): This compound has a methoxy group instead of a chloro and fluoro substituent.
Uniqueness
(4-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol is unique due to the combination of its benzyloxy, chloro, and fluoro substituents, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C14H12ClFO2 |
|---|---|
Peso molecular |
266.69 g/mol |
Nombre IUPAC |
(5-chloro-2-fluoro-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12ClFO2/c15-12-6-11(8-17)13(16)7-14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Clave InChI |
PEMHTRXEAUTDIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


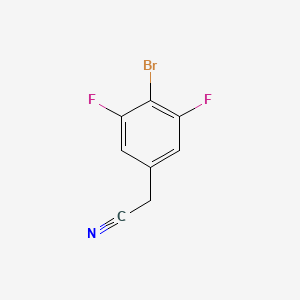
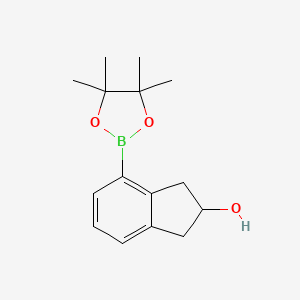
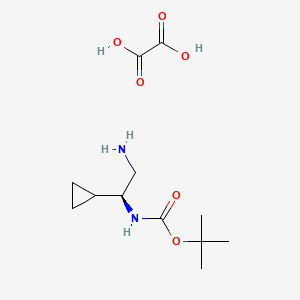

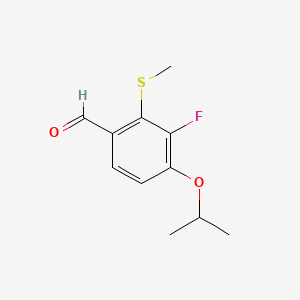
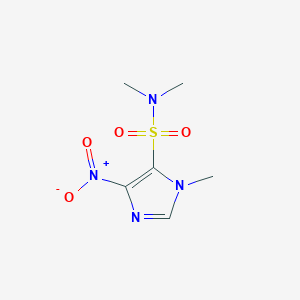
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)

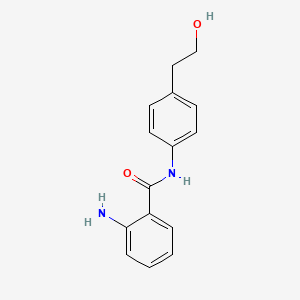

![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
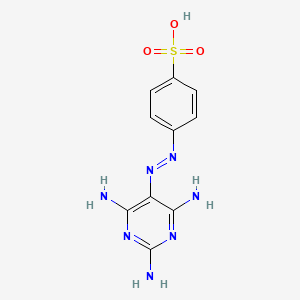
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)

